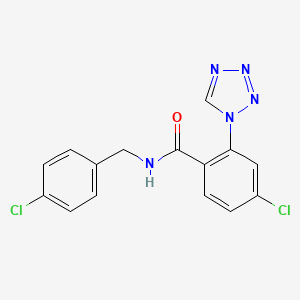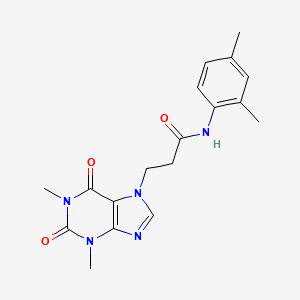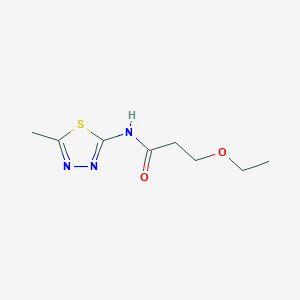
4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Benzylation: The tetrazole intermediate is then benzylated using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the benzylated tetrazole with 4-chlorobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium carbonate in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
- Explored as a potential drug candidate for various diseases due to its structural similarity to other bioactive benzamides.
Industry
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide
- 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)propionamide
Uniqueness
- The presence of the tetrazole ring and the specific substitution pattern on the benzamide backbone may confer unique reactivity and biological activity compared to other similar compounds.
- Differences in the length and nature of the substituents can lead to variations in solubility, stability, and overall bioactivity.
Propiedades
Fórmula molecular |
C15H11Cl2N5O |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
4-chloro-N-[(4-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-6-5-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
Clave InChI |
ZHORQKIEJASNER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B11161366.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11161378.png)
![9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B11161380.png)
![N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B11161381.png)
![methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161395.png)
![6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11161400.png)
![methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161412.png)
![9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161420.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11161427.png)

![2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B11161436.png)

![N-[2-(butylcarbamoyl)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11161457.png)

